(1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride
Overview
Description
Corydalmine is a compound of interest due to its various biological activities and is an alkaloid found in several plant species.
Synthesis Analysis
- Corydalmine's total synthesis involves the condensation of dihydroxyisoquinoline with dimethoxyhomophthalic anhydride, as described in the synthesis of corydaline (Cushman & Dekow, 1978).
- Another approach to synthesizing hexacyclic indole alkaloids like corymine, which is structurally related to corydalmine, involves several key steps, including malonate addition to bromooxindole, formation of a cyclic enol ether, and subsequent reactions (Zhang et al., 2017).
Molecular Structure Analysis
- The molecular structure of Corydalmine and related compounds involves complex arrangements, often including multiple ring structures typical of isoquinoline alkaloids. The detailed structural analysis often involves spectroscopic techniques (Ma et al., 2008).
Chemical Reactions and Properties
- Corydalmine exhibits various chemical reactions typical of alkaloids, including inhibitory effects on cytochrome P450 and UDP-glucuronosyltransferase enzymes in human liver microsomes (Ji et al., 2011).
- It also shows potential interactions and effects on dopamine and glutamate transmission in the brain (Jiang et al., 2020).
Scientific research applications
Catalysis in Asymmetric Epoxidations: This chromium complex is used as a catalyst in asymmetric epoxidation reactions. Studies have shown that it can catalyze alkene epoxidations and form high-valence chromium complexes as intermediates, indicating its effectiveness in such reactions (Bryliakov & Talsi, 2003).
Study of Intermediates in Catalytic Processes: The compound has been instrumental in the study of intermediates in catalytic processes, particularly in the context of epoxidation reactions. This involves using spectroscopic techniques to characterize the intermediates and understand their role in the catalytic cycle (Bryliakov & Talsi, 2003).
Photochemistry and Luminescence Studies: Research has also delved into its photochemistry, particularly its phototautomerization and luminescence characteristics. This includes studies on its behavior under light exposure and its potential for reversible photochromism and luminescence applications (Kunkely & Vogler, 2001).
Fluorescence Quenching in Protein Studies: The compound has been used to study the fluorescence quenching in various proteins. This application is significant in understanding protein interactions and dynamics, especially in the context of binding to chromium complexes (Crouse et al., 2011).
Copolymerization Processes: It plays a role in the copolymerization of oxetane and CO2, demonstrating its utility in polymer chemistry. This includes studies on the selectivity and efficiency of the copolymerization process, providing insights into the development of new polymeric materials (Darensbourg & Moncada, 2010).
Investigation of Electronic and Geometric Structures: The compound has been utilized in the detailed study of the electronic and geometric structures of oxidized metal complexes, contributing to a deeper understanding of their properties and potential applications in various chemical processes (Storr et al., 2008).
properties
IUPAC Name |
2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;trichlorochromium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54N2O2.3ClH.Cr/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;;;;/h17-22,29-30,39-40H,13-16H2,1-12H3;3*1H;/q;;;;+3/p-3/t29-,30-;;;;/m1..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSDVGHEFTVUQG-ZYOJYBKFSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.Cl[Cr](Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@@H]2CCCC[C@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.Cl[Cr](Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54Cl3CrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
705.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride | |
CAS RN |
164931-83-3 | |
Record name | Chromium, chloro[[2,2'-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-κO]](2-)]-, (SP-5-13) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.753 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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